molecular formula C5H8O B13452247 Spiro[2.2]pentan-1-ol

Spiro[2.2]pentan-1-ol

Cat. No.: B13452247
M. Wt: 84.12 g/mol
InChI Key: HBFGZNAONBKOIN-UHFFFAOYSA-N
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Description

Spiro[22]pentan-1-ol is a unique spirocyclic compound characterized by its highly strained bicyclic structure The spiro[22]pentane framework consists of two cyclopropane rings sharing a single carbon atom, with a hydroxyl group attached to one of the carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of spiro[2.2]pentan-1-ol typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of alkenes with carbenes or carbene equivalents. For instance, dialkyl sulfone reagents can be used as nucleophilic carbene equivalents to synthesize functionalized spiro[2.2]pentanes . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to achieve high yields.

Industrial Production Methods: Industrial production of this compound is less common due to the complexity and cost of the synthesis. advancements in synthetic methodologies, such as metal-catalyzed reactions, have the potential to make large-scale production more feasible .

Chemical Reactions Analysis

Types of Reactions: Spiro[2.2]pentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Spiro[2.2]pentanone.

    Reduction: Spiro[2.2]pentane.

    Substitution: Halogenated spiro[2.2]pentanes.

Mechanism of Action

The mechanism of action of spiro[2.2]pentan-1-ol is primarily related to its ability to undergo various chemical transformations. Its molecular targets and pathways depend on the specific reactions it participates in. For example, in oxidation reactions, the hydroxyl group is the primary site of action, leading to the formation of spiro[2.2]pentanone .

Comparison with Similar Compounds

Uniqueness: Spiro[2The presence of the hydroxyl group allows for hydrogen bonding, increasing its solubility in water and other polar solvents .

Biological Activity

Spiro[2.2]pentan-1-ol is a bicyclic organic compound characterized by its unique spiro structure, which consists of two fused cyclopentane rings sharing a single carbon atom. The presence of a hydroxyl group (-OH) attached to one of the spiro carbon atoms classifies it as an alcohol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, although comprehensive research is still limited.

Structural Characteristics

The molecular formula of this compound is C5H10OC_5H_{10}O, with a molecular weight of approximately 86.13 g/mol. Its unique geometric and electronic properties arise from the constraints of its spiro configuration, which may influence its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound suggests potential pharmacological applications, particularly in antimicrobial and anti-inflammatory domains. The unique three-dimensional shape and steric properties associated with spiro compounds often result in interesting biological activities.

Potential Pharmacological Applications

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties, making them candidates for further investigation in treating infections.
  • Anti-inflammatory Properties : There is evidence suggesting that this compound may exhibit anti-inflammatory effects, which could be beneficial in managing conditions characterized by inflammation.

The mechanism of action for this compound likely involves specific binding interactions with enzymes or receptors due to its spirocyclic structure and hydroxyl group, facilitating hydrogen bonding and other molecular interactions that influence biological activity.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-{Spiro[2.2]pentan-1-yl}ethan-1-olSpirocyclic structure with ethan-1-olInvestigated for biological activity
2-{Spiro[2.2]pentan-1-yl}methanolSpirocyclic structure with methanolPotential antimicrobial properties
2-{Spiro[2.2]pentan-1-yl}propan-1-olSpirocyclic structure with propanolExplored for therapeutic effects

Case Studies and Research Findings

While detailed case studies specifically focusing on this compound are sparse, related research on spiro compounds provides insights into their biological activities:

  • Study on Spiro-Flavonoids : A review highlighted that spiro-flavonoids exhibit significant anti-inflammatory and anticancer activities both in vitro and in vivo, indicating that structural features similar to those found in this compound may confer similar benefits .
  • Antimicrobial Testing : Research involving various spiro compounds demonstrated promising results against bacterial strains, suggesting that modifications of this compound could lead to effective antimicrobial agents .
  • Cancer Cell Line Studies : Investigations into other spiro compounds have shown potent antiproliferative effects against human cancer cell lines, hinting at the potential efficacy of this compound derivatives in cancer therapy .

Properties

IUPAC Name

spiro[2.2]pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c6-4-3-5(4)1-2-5/h4,6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFGZNAONBKOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

84.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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